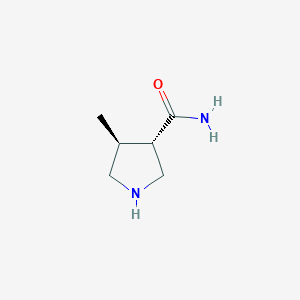
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one, or simply (E)-MTNP, is a synthetic organic compound that is used in various scientific research applications. This compound has a wide range of biochemical and physiological effects and has been studied extensively in the laboratory setting.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one involves the condensation of 4-methyl-2-phenyl-1,3-thiazol-5-amine with 2-nitrobenzaldehyde, followed by the reaction of the resulting Schiff base with ethyl acetoacetate. The final product is obtained by the decarboxylation of the resulting β-ketoester.
Starting Materials
4-methyl-2-phenyl-1,3-thiazol-5-amine, 2-nitrobenzaldehyde, ethyl acetoacetate
Reaction
Step 1: Condensation of 4-methyl-2-phenyl-1,3-thiazol-5-amine with 2-nitrobenzaldehyde in ethanol to form the Schiff base., Step 2: Addition of ethyl acetoacetate to the Schiff base in ethanol and refluxing the mixture for several hours to form the β-ketoester., Step 3: Decarboxylation of the β-ketoester by heating with a base, such as sodium ethoxide, to form the final product, (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one.
Applications De Recherche Scientifique
(E)-MTNP has been used in a variety of scientific research applications. It has been studied as an inhibitor of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It has also been used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. In addition, (E)-MTNP has been studied as a potential anti-cancer agent.
Mécanisme D'action
The mechanism of action of (E)-MTNP is not yet fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It is also believed to act as an antioxidant and to inhibit the formation of free radicals. Additionally, (E)-MTNP has been shown to interact with certain biomolecules, such as proteins and nucleic acids.
Effets Biochimiques Et Physiologiques
(E)-MTNP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, (E)-MTNP has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2, phospholipase A2, and acetylcholinesterase. It has also been shown to possess antioxidant activity and to inhibit the formation of free radicals. Additionally, (E)-MTNP has been shown to interact with certain biomolecules, such as proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
There are several advantages and limitations to using (E)-MTNP in laboratory experiments. The primary advantage is its relatively low cost and availability. Additionally, (E)-MTNP has been shown to have a wide range of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, the mechanism of action of (E)-MTNP is not yet fully understood, and its effects on some biological processes may not be fully known. Additionally, (E)-MTNP may not be suitable for use in certain types of experiments due to its potential toxicity.
Orientations Futures
There are several potential future directions for (E)-MTNP research. One potential direction is to further investigate its mechanism of action and its effects on various biological processes. Additionally, further studies could be conducted to determine its potential toxicity and its suitability for use in certain types of experiments. Additionally, research could be conducted to investigate its potential therapeutic applications, such as its potential use as an anti-cancer agent. Finally, further research could be conducted to investigate its potential use as a fluorescent probe for the detection of certain biomolecules.
Propriétés
IUPAC Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c1-13-18(25-19(20-13)15-8-3-2-4-9-15)17(22)12-11-14-7-5-6-10-16(14)21(23)24/h2-12H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZPUUPRAGHGNP-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(2-nitrophenyl)-2-propen-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2390059.png)

![N-(cyanomethyl)-N-propyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2390064.png)






![Methyl 5-[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]thiophene-3-carboxylate](/img/structure/B2390074.png)


![[3-(2-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2390078.png)
